molecular formula C20H21N5O B4461779 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide

4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide

Número de catálogo B4461779
Peso molecular: 347.4 g/mol
Clave InChI: ZILOABXCZZKCNU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and other conditions related to BCR signaling.

Mecanismo De Acción

4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling. BTK is a key enzyme in the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide blocks the activation of downstream pathways such as NF-κB and AKT, leading to apoptosis of cancer cells and suppression of the immune response in autoimmune diseases.
Biochemical and physiological effects:
4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide has been shown to selectively target BTK, with minimal off-target effects on other kinases. In preclinical studies, 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide has demonstrated potent anti-tumor activity in B-cell malignancies, with complete tumor regression observed in some cases. 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide has also been shown to reduce disease activity in preclinical models of autoimmune diseases, with a favorable safety profile.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified to high purity. It has shown potent activity in preclinical models of B-cell malignancies and autoimmune diseases, making it a promising candidate for further development. However, like any drug candidate, 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide has limitations. It may exhibit different pharmacokinetic and pharmacodynamic properties in humans compared to preclinical models, and further studies are needed to determine its safety and efficacy in clinical trials.

Direcciones Futuras

There are several potential future directions for research on 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide. First, clinical trials are needed to determine its safety and efficacy in humans. Second, combination therapies with other drugs targeting the BCR signaling pathway or the tumor microenvironment could enhance the anti-tumor activity of 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide. Third, studies are needed to investigate the potential use of 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide in other B-cell malignancies and autoimmune diseases. Fourth, the development of biomarkers to predict response to 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide could improve patient selection and treatment outcomes. Finally, further optimization of the synthesis and formulation of 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide could improve its pharmacokinetic and pharmacodynamic properties.

Aplicaciones Científicas De Investigación

4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide has shown potent anti-tumor activity by inhibiting BTK signaling and inducing apoptosis in cancer cells. 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide has also been investigated as a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus, where BCR signaling plays a role in the pathogenesis of the disease.

Propiedades

IUPAC Name

4-(6-methylpyridazin-3-yl)-N-naphthalen-2-ylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-15-6-9-19(23-22-15)24-10-12-25(13-11-24)20(26)21-18-8-7-16-4-2-3-5-17(16)14-18/h2-9,14H,10-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILOABXCZZKCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide
Reactant of Route 2
Reactant of Route 2
4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide
Reactant of Route 3
Reactant of Route 3
4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide
Reactant of Route 4
Reactant of Route 4
4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide
Reactant of Route 5
Reactant of Route 5
4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide
Reactant of Route 6
Reactant of Route 6
4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.